H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2
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Overview
Description
LXW7 is a cyclic octapeptide that specifically targets the integrin αvβ3. It is known for its high binding affinity and specificity, making it a potent ligand for integrin αvβ3. This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer therapy and neuroprotection .
Preparation Methods
LXW7 is synthesized using the one-bead-one-compound (OBOC) combinatorial library technology. The synthetic route involves the formation of a disulfide cyclic peptide containing the Arg-Gly-Asp (RGD) motif. The reaction conditions typically involve the use of solid-phase peptide synthesis (SPPS) techniques, followed by cyclization through disulfide bond formation .
Chemical Reactions Analysis
LXW7 undergoes various chemical reactions, including:
Oxidation: LXW7 can be oxidized to form disulfide bonds, which are crucial for its cyclic structure.
Reduction: The disulfide bonds in LXW7 can be reduced to yield linear peptides.
Substitution: LXW7 can undergo substitution reactions where specific amino acids in the peptide sequence are replaced with other amino acids to enhance its binding affinity and specificity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are cyclic and linear peptides with varying binding affinities .
Scientific Research Applications
LXW7 has a wide range of scientific research applications:
Cancer Therapy: LXW7 targets integrin αvβ3, which is overexpressed in many cancers. .
Neuroprotection: LXW7 has shown neuroprotective effects in models of oxidative stress and inflammation. .
Drug Delivery: LXW7 has been used as a ligand in drug delivery systems to target specific cells expressing integrin αvβ3
Mechanism of Action
LXW7 exerts its effects by binding to the integrin αvβ3 receptor. This binding inhibits the activation of downstream signaling pathways, including the FAK and STAT3 pathways. By inhibiting these pathways, LXW7 reduces inflammation, oxidative stress, and apoptosis in various cell models .
Comparison with Similar Compounds
LXW7 is compared with other RGD-containing cyclic peptides, such as LXW64 and LXZ2. These compounds also target integrin αvβ3 but differ in their binding affinities and specificities. LXW7 is unique due to its high binding affinity and specificity for integrin αvβ3, making it a potent ligand for targeted therapies .
Similar compounds include:
LXW7 stands out due to its optimized structure and high binding affinity, making it a valuable tool in scientific research and therapeutic applications .
Properties
Molecular Formula |
C29H48N12O12S2 |
---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1 |
InChI Key |
UUJIUMRQOUEUEJ-NBJCVSNRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
Origin of Product |
United States |
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